3-(4-Methoxyphenyl)propanal

Description

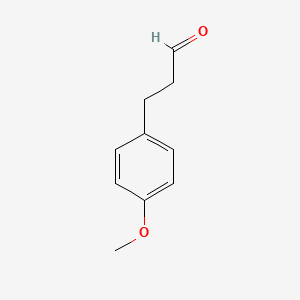

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXCMZXXNOSBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456100 | |

| Record name | 3-(4-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20401-88-1 | |

| Record name | 3-(4-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20401-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)propanal

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide details robust and validated protocols for the synthesis of 3-(4-methoxyphenyl)propanal, a valuable building block in organic synthesis and drug discovery. This document moves beyond a simple recitation of procedural steps, offering a deep dive into the mechanistic underpinnings of various synthetic strategies. By elucidating the "why" behind experimental choices, this guide empowers researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The methodologies presented herein are curated for their reliability, scalability, and adherence to the principles of modern synthetic chemistry. Each protocol is a self-validating system, complete with in-text citations to authoritative literature and a comprehensive reference list to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 4-methoxyhydrocinnamaldehyde, is a key organic intermediate.[1] Its structure, featuring a methoxy-substituted aromatic ring and a reactive aldehyde functionality, makes it a versatile precursor in the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, this scaffold is present in various biologically active compounds. Furthermore, its unique aroma has led to its use as a fragrance ingredient.[2][3] The reliable and efficient synthesis of this aldehyde is therefore of considerable interest to the scientific community.

This guide will explore three primary, field-proven synthetic routes to this compound:

-

Oxidation of 3-(4-methoxyphenyl)propan-1-ol: A common and often high-yielding approach.

-

Reduction of 3-(4-methoxyphenyl)propanoic acid derivatives: Offering an alternative pathway from carboxylic acids or their esters.

-

Hydroformylation of 4-vinylanisole: An atom-economical industrial method.

Each of these strategies will be discussed in detail, with a focus on providing actionable, laboratory-scale protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of the target molecule is paramount for successful synthesis and safe handling.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| Boiling Point | 149-150 °C at 9 Torr[4] |

| Density | 1.037 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.529[4] |

Safety and Handling: this compound may cause an allergic skin reaction.[1] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[5][6] Store in a cool, dry place in a tightly sealed container.[5]

Synthetic Protocols

Method 1: Oxidation of 3-(4-Methoxyphenyl)propan-1-ol

The oxidation of the primary alcohol, 3-(4-methoxyphenyl)propan-1-ol, is a frequently employed and reliable method for the synthesis of the target aldehyde. The key challenge in this transformation is to prevent over-oxidation to the corresponding carboxylic acid. To achieve this, several mild and selective oxidizing agents can be utilized. We will focus on three prominent examples: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and Swern Oxidation.

The starting material, 3-(4-methoxyphenyl)propan-1-ol, is commercially available.[7][8][9]

PCC is a relatively mild oxidizing agent that is particularly useful for the oxidation of primary alcohols to aldehydes.[10][11] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of the carboxylic acid.[10]

Mechanism Rationale: The chromium(VI) center of PCC is the active oxidant. The alcohol attacks the chromium, and after a series of steps involving proton transfers, a chromate ester is formed. A base (such as pyridine, present in the PCC salt) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the aldehyde.

Experimental Workflow: PCC Oxidation

Caption: Workflow for PCC Oxidation.

Detailed Protocol:

-

To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.2 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of 3-(4-methoxyphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM at room temperature.[10]

-

Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[12][13] It offers the advantage of avoiding heavy metal-based oxidants.[13]

Mechanism Rationale: The reaction proceeds through a hypervalent iodine intermediate. The alcohol displaces an acetate group on the Dess-Martin periodinane. A subsequent intramolecular proton transfer and elimination of acetic acid and the reduced iodine species yields the desired aldehyde.[14]

Experimental Workflow: DMP Oxidation

Caption: Workflow for DMP Oxidation.

Detailed Protocol:

-

To a solution of 3-(4-methoxyphenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion at room temperature.[15]

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.[15]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[16] It is a very mild and efficient method, particularly for acid-sensitive substrates.[17]

Mechanism Rationale: DMSO reacts with oxalyl chloride at low temperatures to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[16] The alcohol then adds to this intermediate, forming an alkoxysulfonium salt. The addition of a hindered base deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide which then collapses to the aldehyde, dimethyl sulfide, and the protonated base.[16]

Experimental Workflow: Swern Oxidation

Caption: Workflow for Swern Oxidation.

Detailed Protocol:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise.[18]

-

Stir the mixture for 15 minutes, then add a solution of 3-(4-methoxyphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise.[18]

-

Stir for an additional 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for 10 minutes at -78 °C.[18]

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Method 2: Reduction of 3-(4-Methoxyphenyl)propanoic Acid Derivatives

An alternative synthetic route involves the partial reduction of a carboxylic acid derivative, such as an ester. This method is particularly useful if 3-(4-methoxyphenyl)propanoic acid is a more readily available or cost-effective starting material.[19]

Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent that can selectively reduce esters to aldehydes at low temperatures.[20][21] Careful control of stoichiometry and temperature is critical to prevent over-reduction to the primary alcohol.[22]

Mechanism Rationale: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydride.[20] This forms a stable tetrahedral intermediate at low temperatures (-78 °C).[20] Upon aqueous workup, this intermediate hydrolyzes to the aldehyde.[20]

Experimental Workflow: DIBAL-H Reduction

Caption: Workflow for DIBAL-H Reduction.

Detailed Protocol:

-

Prepare the starting methyl ester by standard Fischer esterification of 3-(4-methoxyphenyl)propanoic acid with methanol and a catalytic amount of sulfuric acid.

-

Dissolve the methyl ester (1.0 equivalent) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

-

Add a solution of DIBAL-H (1.0 M in hexanes, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.[23]

-

Stir the reaction mixture at -78 °C for 2 hours and monitor by TLC.[23]

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to 0 °C and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Stir the mixture vigorously at room temperature until the layers separate.

-

Filter the mixture through a pad of Celite to remove the aluminum salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Characterization of this compound

Unequivocal characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

| Technique | Expected Data |

| ¹H NMR | δ ~9.8 (t, 1H, CHO), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 2.9 (t, 2H, Ar-CH₂), 2.7 (t, 2H, CH₂-CHO) |

| ¹³C NMR | δ ~202 (CHO), 158 (C-OCH₃), 132 (Ar-C), 129 (Ar-CH), 114 (Ar-CH), 55 (OCH₃), 45 (CH₂-CHO), 28 (Ar-CH₂) |

| IR (Infrared) | ~2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch) |

| MS (Mass Spec) | m/z = 164 (M⁺) |

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent used.

Conclusion

This guide has provided a detailed and technically grounded overview of the synthesis of this compound. By presenting multiple, reliable protocols and delving into the underlying reaction mechanisms, we aim to equip researchers with the knowledge and practical guidance necessary for the successful preparation of this important chemical intermediate. The emphasis on experimental detail, safety, and thorough characterization underscores our commitment to scientific rigor and reproducibility.

References

-

From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes - ACS Publications. Available from: [Link]

-

DIBAL-H Reduction - Organic Synthesis. Available from: [Link]

-

Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. Available from: [Link]

-

Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Available from: [Link]

-

Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH) - OrgoSolver. Available from: [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available from: [Link]

-

DIBAL Reducing Agent - Chemistry Steps. Available from: [Link]

-

Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. Available from: [Link]

-

PCC/PDC Oxidation | Chem-Station Int. Ed. Available from: [Link]

-

Dess–Martin oxidation - Wikipedia. Available from: [Link]

-

PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis - Studylib. Available from: [Link]

-

The dess-martin periodinane - Organic Syntheses Procedure. Available from: [Link]

-

Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. Available from: [Link]

-

Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Available from: [Link]

-

Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Available from: [Link]

-

This compound | C10H12O2 | CID 11126607 - PubChem. Available from: [Link]

- CN105585467A - Novel preparation method of anisyl propanal - Google Patents.

- CN104817444A - Preparation method of anisyl propionaldehyde - Google Patents.

-

This compound - 20401-88-1, C10H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

-

Swern oxidation - Wikipedia. Available from: [Link]

-

Swern Oxidation: Reaction Mechanism | NROChemistry. Available from: [Link]

-

Swern Oxidation Proceedure - MSU chemistry. Available from: [Link]

-

3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE Six Chongqing Chemdad Co. Available from: [Link]

-

This compound - SpectraBase. Available from: [Link]

-

Propanal, 3-(4-hydroxy-3-methoxyphenyl) - the NIST WebBook. Available from: [Link]

-

Swern Oxidation - Organic Chemistry Portal. Available from: [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

-

Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? Available from: [Link]

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed. Available from: [Link]

-

Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. Available from: [Link]

-

3-(4-Methoxyphenyl)propan-1-ol - SIELC Technologies. Available from: [Link]

-

3-[(4-methoxyphenyl)methoxy]propanoic acid (C11H14O4) - PubChemLite. Available from: [Link]

-

3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem. Available from: [Link]

-

3-(3-Hydroxy-4-methoxyphenyl)propanal | C10H12O3 | CID 9815407 - PubChem. Available from: [Link]

-

Structures of acrolein, propanal and acetone. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline - ResearchGate. Available from: [Link]

Sources

- 1. This compound | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105585467A - Novel preparation method of anisyl propanal - Google Patents [patents.google.com]

- 3. CN104817444A - Preparation method of anisyl propionaldehyde - Google Patents [patents.google.com]

- 4. 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-(4-甲氧苯基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-(4-Methoxyphenyl)propan-1-ol | 5406-18-8 | TCI AMERICA [tcichemicals.com]

- 9. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Swern oxidation - Wikipedia [en.wikipedia.org]

- 17. Swern Oxidation [organic-chemistry.org]

- 18. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 19. 3-(4-甲氧基苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 20. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. orgosolver.com [orgosolver.com]

- 23. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to the Characterization of 3-(4-Methoxyphenyl)propanal (CAS 20401-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propanal, registered under CAS number 20401-88-1, is an aromatic aldehyde of significant interest in various chemical synthesis applications, including the development of pharmaceuticals and fragrances. Its molecular structure, featuring a methoxy-substituted phenyl ring and a propanal moiety, provides a versatile scaffold for the construction of more complex molecules. An accurate and thorough characterization of this compound is paramount for its effective use in research and development, ensuring reproducibility and the integrity of downstream applications.

This guide provides a comprehensive overview of the key characterization data for this compound. As a senior application scientist, the following sections are structured to provide not just data, but also insights into the experimental rationale and methodologies, ensuring scientific integrity and practical applicability.

Physicochemical Properties

A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. These parameters are critical for predicting its behavior in various systems, for handling and storage, and for the design of analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | Various supplier websites |

| Density | 1.037 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.529 | --INVALID-LINK-- |

| Boiling Point | 164-168 °C at 18 mmHg | --INVALID-LINK-- (for the corresponding alcohol) |

| Flash Point | > 110 °C (> 230 °F) - closed cup | --INVALID-LINK-- |

| Solubility | Soluble in methanol, ethanol, ether and other organic solvents; insoluble in water. | --INVALID-LINK-- |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following sections detail the expected spectral data for this compound based on available information and expert interpretation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | Aldehydic proton (-CHO) |

| ~7.1 | d | 2H | Aromatic protons (ortho to -CH₂CH₂CHO) |

| ~6.8 | d | 2H | Aromatic protons (ortho to -OCH₃) |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

| ~2.9 | t | 2H | Methylene protons (-CH₂-CHO) |

| ~2.7 | t | 2H | Methylene protons (Ar-CH₂-) |

¹³C NMR (101 MHz, CDCl₃) - Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehydic Carbonyl (-CHO) |

| ~158 | Aromatic Carbon (-OCH₃) |

| ~133 | Aromatic Carbon (ipso, substituted with alkyl chain) |

| ~129 | Aromatic Carbons (ortho to alkyl chain) |

| ~114 | Aromatic Carbons (ortho to -OCH₃) |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~45 | Methylene Carbon (-CH₂-CHO) |

| ~28 | Methylene Carbon (Ar-CH₂-) |

Note: The above NMR data is based on the analysis of a related compound from a supplementary information file and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₉H₁₁O]⁺ | Loss of the formyl radical (•CHO) via alpha-cleavage |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, formation of the methoxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Loss of ethylene from the methoxybenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl ion |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic C-H |

| ~2830 and ~2730 | C-H stretch | Aldehydic C-H (Fermi doublet) |

| ~1725 | C=O stretch | Aldehyde carbonyl |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of this compound. These protocols are designed to be self-validating and are based on established chemical principles.

Synthesis of this compound

This synthesis protocol is adapted from patent literature describing the preparation of related "anisyl propionaldehyde" and represents a plausible and robust method.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Halogenation of Anisyl Alcohol:

-

To a stirred solution of anisyl alcohol in a suitable solvent (e.g., dichloromethane), add hydrohalic acid (e.g., HBr) dropwise at a controlled temperature of 5-20°C.

-

The molar ratio of hydrohalic acid to anisyl alcohol should be approximately 3-4:1.

-

Continue stirring the reaction mixture at this temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude p-methoxybenzyl halide.

-

-

Alkylation with Propionaldehyde:

-

In a separate reactor, add a solvent (e.g., toluene), a powdered base (e.g., sodium hydroxide), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Slowly add a mixture of the p-methoxybenzyl halide obtained in the previous step and propionaldehyde to the reactor.

-

The molar ratios of the reactants should be carefully controlled (e.g., base:phase transfer catalyst:halide:propionaldehyde of approximately 1:0.03:1:1.2).

-

Heat the reaction mixture to 60-110°C and stir for 12-16 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture, wash with water, and extract the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Analytical Characterization Workflow

A systematic approach is necessary for the comprehensive characterization of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required for specific instrumentation and sample matrices.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 65:35 v/v). Isocratic or gradient elution can be employed for optimal separation.

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample of the synthesized compound and dissolve it in the mobile phase to a similar concentration as the highest standard.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30 °C

-

UV detection wavelength: 254 nm

-

-

Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Safety and Handling

This compound may cause an allergic skin reaction.[1][2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Ensure adequate ventilation in the work area. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Conclusion

This technical guide provides a comprehensive overview of the characterization data for this compound (CAS 20401-88-1). By integrating physicochemical properties, detailed spectroscopic analysis, and robust experimental protocols, this document serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development. The provided methodologies and data are intended to ensure the reliable and reproducible use of this compound in various scientific endeavors.

References

An In-Depth Technical Guide to the NMR Spectroscopic Data of 3-(4-Methoxyphenyl)propanal

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(4-methoxyphenyl)propanal. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through the lens of ¹H and ¹³C NMR spectroscopy, supplemented by an overview of advanced 2D NMR techniques.

Introduction: The Structural Significance of this compound

This compound, a key organic intermediate, possesses a unique structural framework comprising a para-substituted aromatic ring and a reactive aldehyde functionality connected by a propyl chain. The precise characterization of this molecule is paramount for its application in the synthesis of pharmaceuticals and other fine chemicals. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering not just the data, but the scientific rationale behind the observed chemical shifts and coupling patterns. Furthermore, we will explore the application of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, to unequivocally assign all proton and carbon signals and confirm the molecular structure.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | 9.81 | Triplet (t) | 1H | 1.4 | -CHO (H1) |

| 2 | 7.12 | Doublet (d) | 2H | 8.6 | Ar-H (H5, H5') |

| 3 | 6.84 | Doublet (d) | 2H | 8.6 | Ar-H (H6, H6') |

| 4 | 3.78 | Singlet (s) | 3H | - | -OCH₃ (H8) |

| 5 | 2.91 | Triplet (t) | 2H | 7.7 | -CH₂- (H3) |

| 6 | 2.77 | Triplet of triplets (tt) | 2H | 7.7, 1.4 | -CH₂- (H2) |

¹³C NMR Spectral Data Summary

| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | 201.9 | CH | C1 (Aldehyde) |

| 2 | 158.0 | C | C7 (Aromatic) |

| 3 | 133.0 | C | C4 (Aromatic) |

| 4 | 129.8 | CH | C5, C5' (Aromatic) |

| 5 | 114.0 | CH | C6, C6' (Aromatic) |

| 6 | 55.2 | CH₃ | C8 (Methoxy) |

| 7 | 45.4 | CH₂ | C2 |

| 8 | 28.1 | CH₂ | C3 |

Spectral Interpretation and Structural Elucidation

A thorough analysis of the ¹H and ¹³C NMR data allows for the complete assignment of the structure of this compound.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the different types of protons and their neighboring environments.

-

Aldehydic Proton (H1): The signal at 9.81 ppm is characteristic of an aldehydic proton. Its downfield chemical shift is due to the strong deshielding effect of the carbonyl group.[1] The triplet multiplicity with a small coupling constant (J = 1.4 Hz) indicates coupling to the adjacent methylene protons (H2).

-

Aromatic Protons (H5, H5' and H6, H6'): The presence of two doublets at 7.12 ppm and 6.84 ppm, each integrating to two protons, is indicative of a para-substituted benzene ring. The doublet at 7.12 ppm is assigned to the protons ortho to the propyl chain (H5, H5'), while the more upfield doublet at 6.84 ppm corresponds to the protons ortho to the electron-donating methoxy group (H6, H6'). The large coupling constant (J = 8.6 Hz) is typical for ortho-coupling in aromatic systems.

-

Methoxy Protons (H8): The sharp singlet at 3.78 ppm, integrating to three protons, is characteristic of a methoxy group attached to the aromatic ring.

-

Propyl Chain Protons (H2 and H3): The two triplets at 2.91 ppm and 2.77 ppm correspond to the two methylene groups of the propyl chain. The triplet at 2.91 ppm is assigned to the benzylic protons (H3) adjacent to the aromatic ring. The signal at 2.77 ppm is assigned to the methylene protons (H2) adjacent to the aldehyde group. This signal appears as a triplet of triplets due to coupling with both the H3 protons (J = 7.7 Hz) and the aldehydic proton H1 (J = 1.4 Hz).

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Carbonyl Carbon (C1): The signal at 201.9 ppm is characteristic of an aldehyde carbonyl carbon.[2]

-

Aromatic Carbons (C4, C5, C5', C6, C6', C7): The four signals in the aromatic region (114.0-158.0 ppm) correspond to the six carbons of the benzene ring. The signal at 158.0 ppm is assigned to the carbon bearing the methoxy group (C7), which is deshielded by the oxygen atom. The signal at 133.0 ppm corresponds to the quaternary carbon to which the propyl chain is attached (C4). The signals at 129.8 ppm and 114.0 ppm are assigned to the protonated aromatic carbons (C5, C5' and C6, C6', respectively).

-

Methoxy Carbon (C8): The signal at 55.2 ppm is typical for a methoxy carbon.

-

Propyl Chain Carbons (C2 and C3): The signals at 45.4 ppm and 28.1 ppm are assigned to the methylene carbons of the propyl chain, C2 and C3, respectively.

Advanced Structural Verification with 2D NMR Spectroscopy

To provide unequivocal proof of the structural assignments, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, can be employed. While the actual spectra are not presented here, this section outlines the expected correlations that would be observed.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, the following key cross-peaks would be expected:

-

A correlation between the aldehydic proton (H1, δ 9.81) and the adjacent methylene protons (H2, δ 2.77).

-

A strong correlation between the two methylene groups of the propyl chain (H2, δ 2.77 and H3, δ 2.91).

-

Within the aromatic system, a correlation between the ortho-coupled protons (H5, H5', δ 7.12 and H6, H6', δ 6.84) would be observed.

Caption: Expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons. This is invaluable for assigning the carbon signals of the protonated carbons.

-

H1 (δ 9.81) would show a correlation to C1 (δ 201.9).

-

H2 (δ 2.77) would correlate with C2 (δ 45.4).

-

H3 (δ 2.91) would correlate with C3 (δ 28.1).

-

H5, H5' (δ 7.12) would correlate with C5, C5' (δ 129.8).

-

H6, H6' (δ 6.84) would correlate with C6, C6' (δ 114.0).

-

The methoxy protons H8 (δ 3.78) would correlate with the methoxy carbon C8 (δ 55.2).

Caption: Expected HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting the different fragments of the molecule and assigning quaternary carbons.

-

Aldehyde Region: The aldehydic proton (H1) would show correlations to C2 and C3.

-

Propyl Chain: The H2 protons would show correlations to C1, C3, and C4. The H3 protons would show correlations to C2, C4, C5, and C5'.

-

Aromatic Region: The aromatic protons H5, H5' would show correlations to C3, C4, and C7. The aromatic protons H6, H6' would show correlations to C4 and C7.

-

Methoxy Group: The methoxy protons (H8) would show a strong correlation to the aromatic carbon to which the group is attached (C7).

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool placed in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

-

Acquisition Time (aq): Approximately 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 5 ppm).

¹³C NMR:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 100 ppm).

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs provided by the spectrometer manufacturer should be used (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf on Bruker instruments).

-

Number of Increments in F1: 256-512 for good resolution in the indirect dimension.

-

Number of Scans per Increment: 2-8 for COSY and HSQC, 8-32 for HMBC.

-

Relaxation Delay (d1): 1.5-2 seconds.

-

The spectral widths in both dimensions should be set to encompass all relevant signals.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

2D Data Processing: For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions. Process the data using software such as MestReNova, TopSpin, or similar programs.[3][4][5][6]

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectroscopic data of this compound. The detailed analysis of the ¹H and ¹³C NMR spectra, coupled with the predicted correlations from 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The provided experimental protocol serves as a robust starting point for researchers seeking to acquire high-quality NMR data for this and similar compounds. The principles and methodologies outlined herein are fundamental to the structural characterization of organic molecules and are essential for professionals in the fields of chemical synthesis and drug development.

References

-

Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Available at: [Link].

-

Mestrelab Research. 2D NMR Processing Tour - Mestrelab. Available at: [Link].

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link].

-

Modgraph. H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Available at: [Link].

-

Mestrelab Research. Processing data with Mestrelab Mnova. Available at: [Link].

-

Mestrelab Research. MestreNova Software Training. Available at: [Link].

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link].

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link].

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link].

-

Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Available at: [Link].

-

IMSERC. Building Block. The relaxation delay. Available at: [Link].

-

University of Wisconsin-Madison. Quantitation in NMR. Available at: [Link].

-

University of Ottawa. COSY. Available at: [Link].

-

University of California, Santa Barbara. 2D NMR Spectrum Processing with Mnova. Available at: [Link].

-

Western University. NMR Sample Preparation. Available at: [Link].

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link].

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link].

-

ResearchGate. 2D 1 H-1 H COSY NMR spectra acquired from (a) full sampling and (b) 30%... Available at: [Link].

-

Doc Brown's Chemistry. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link].

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link].

-

Mestrelab Research. 2D NMR Processing Tour - Mestrelab. Available at: [Link].

-

Mestrelab Research. Processing data with Mestrelab Mnova. Available at: [Link].

-

Mestrelab Research. MestreNova Software Training. Available at: [Link].

-

University of California, Santa Barbara. 2D NMR Spectrum Processing with Mnova. Available at: [Link].

Sources

A Technical Guide to the Natural Sources of 3-(4-Methoxyphenyl)propanal: Biosynthetic Insights and Biotransformation Potential

Abstract

This technical guide provides a comprehensive exploration of the natural sourcing of 3-(4-Methoxyphenyl)propanal, a valuable aromatic aldehyde. Direct extraction from plant sources is not a currently established method, as this compound is not typically reported as a significant constituent of common essential oils. Therefore, this guide delves into the biosynthetic origins of structurally related and abundant phenylpropanoids, such as anethole and estragole, which are prevalent in plants like anise, fennel, and tarragon. We will explore the potential for this compound to exist as a trace, yet undetected, component in these natural extracts. The core of this guide focuses on the promising avenue of biotransformation, presenting evidence for the microbial conversion of anethole into key precursors of this compound. This document is intended for researchers, scientists, and professionals in the fields of natural products, biotechnology, and drug development, providing a scientific foundation and practical methodologies for investigating and potentially producing this aldehyde from natural precursors.

Introduction: The Elusive Natural Aldehyde

This compound, also known as anisyl propanal, is an aromatic aldehyde with significant interest in the flavor, fragrance, and pharmaceutical industries. Its characteristic sweet, floral, and slightly spicy aroma makes it a desirable ingredient. While synthetic routes to this compound are established, the demand for natural compounds has driven research into its potential biological sources.

However, a direct and abundant natural source of this compound has yet to be identified. It is conspicuously absent from the typical compositional analyses of essential oils rich in structurally similar phenylpropanoids. This guide posits that the quest for "natural" this compound should extend beyond simple extraction and into the realm of biosynthetic pathways and biotransformation.

Biosynthetic Proximity: A Tale of Phenylpropanoids

The likely natural origin of this compound is intertwined with the phenylpropanoid pathway, a major route for the biosynthesis of a vast array of plant secondary metabolites.[1][2] This pathway begins with the amino acid phenylalanine and leads to the formation of cinnamic acid and its derivatives, which are the precursors to compounds like anethole and estragole.[3][4]

Key Phenylpropanoid-Rich Essential Oils

Several well-known essential oils are dominated by phenylpropanoids that share the same C6-C3 carbon skeleton as this compound:

-

Anise Oil (Pimpinella anisum): The essential oil of anise is rich in trans-anethole, often comprising over 90% of the oil.[5][6] Other minor components include estragole, p-anisaldehyde, and various terpenes.[7]

-

Fennel Oil (Foeniculum vulgare): Similar to anise oil, fennel oil contains high concentrations of trans-anethole and fenchone.[8][9] The chemical composition can vary depending on the fennel variety and the part of the plant used for extraction.

-

Tarragon Oil (Artemisia dracunculus): The composition of tarragon oil is more variable, with chemotypes rich in either estragole (methyl chavicol) or (Z)-anethole.[10][11]

The overwhelming abundance of these primary phenylpropanoids in standard GC-MS analyses often masks the presence of trace components. It is plausible that this compound exists in these oils at concentrations below the typical limits of detection or reporting.

Biotransformation: A Promising "Natural" Route

The most compelling evidence for a natural source of this compound comes from the field of biotransformation. Microbial systems offer a powerful toolkit for converting abundant natural precursors into more valuable or rare compounds.

Microbial Transformation of trans-Anethole

A pivotal study demonstrated the biotransformation of trans-anethole by the plant pathogenic fungus Colletotrichum acutatum.[12][13] This research revealed that the fungus metabolizes trans-anethole through a pathway that yields several interesting compounds, including 3-(4-methoxyphenyl)-1-propanol . This alcohol is the direct precursor to this compound via an oxidation step.

This finding is significant as it establishes a clear and biologically plausible route from a readily available natural product (trans-anethole) to a direct precursor of the target aldehyde.

The Phenylpropanoid Biosynthetic Pathway and Proposed Biotransformation

The following diagram illustrates the established phenylpropanoid pathway leading to anethole and the proposed subsequent biotransformation steps to yield this compound.

Caption: Phenylpropanoid pathway to anethole and proposed biotransformation.

Advanced Analytical Methodologies for Detection

To confirm the presence of trace amounts of this compound in essential oils, advanced and highly sensitive analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) with Selective Ion Monitoring (SIM)

Standard GC-MS analyses often operate in full-scan mode, which may lack the sensitivity to detect very low abundance compounds. By using Selective Ion Monitoring (SIM), the mass spectrometer is set to detect only specific ions characteristic of this compound, significantly enhancing the signal-to-noise ratio and allowing for the detection of trace levels.

Table 1: Characteristic Mass Fragments for this compound

| m/z | Identity |

| 164 | Molecular Ion [M]+ |

| 121 | [M - C2H3O]+ |

| 91 | Tropylium Ion |

| 77 | Phenyl Ion |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. This technique is particularly well-suited for the analysis of complex matrices like essential oils, as it can separate co-eluting compounds, potentially revealing the presence of minor constituents like this compound that would be hidden in a 1D chromatogram.

Experimental Protocols

Protocol for Microbial Biotransformation of trans-Anethole

This protocol is adapted from the methodology used in the study of Colletotrichum acutatum.[12]

-

Fungal Culture Preparation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Colletotrichum acutatum.

-

Incubate at 25-28 °C with shaking (150 rpm) for 5-7 days to obtain a sufficient biomass.

-

-

Biotransformation:

-

Harvest the fungal mycelia by filtration and wash with sterile distilled water.

-

Resuspend the mycelia in a fresh sterile medium to a desired concentration (e.g., 10 g/L wet weight).

-

Add trans-anethole (dissolved in a minimal amount of a suitable solvent like ethanol) to the fungal suspension to a final concentration of 1 g/L.

-

Incubate the culture under the same conditions as for growth.

-

-

Extraction and Analysis:

-

After a desired incubation period (e.g., 24, 48, 72 hours), harvest the entire culture.

-

Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Analyze the extract by GC-MS to identify the biotransformation products, including 3-(4-methoxyphenyl)-1-propanol.

-

Workflow for the Isolation and Characterization of this compound

Caption: Workflow for isolation and characterization.

Conclusion and Future Perspectives

While a direct, abundant natural plant source of this compound remains to be definitively identified, the biosynthetic and biotransformational evidence presented in this guide offers a compelling roadmap for its "natural" production. The structural relationship to highly abundant phenylpropanoids in common essential oils suggests its potential presence as a trace component, warranting further investigation with advanced analytical techniques.

The most promising avenue for obtaining natural this compound lies in the microbial biotransformation of readily available precursors like trans-anethole. Further research should focus on:

-

Screening a wider range of microorganisms for their ability to transform anethole and estragole.

-

Identifying and characterizing the specific enzymes (hydratases, alcohol dehydrogenases) responsible for the conversion.

-

Optimizing the biotransformation process for improved yields of this compound.

By leveraging the principles of biosynthesis and the power of biocatalysis, the production of "natural" this compound for various industrial applications is a highly attainable goal.

References

-

Kordali, S., et al. (2005). Determination of the Chemical Composition and Antioxidant Activity of the Essential Oil of Artemisia dracunculus and of the Antifungal and Antibacterial Activities of Turkish Artemisia absinthium, A. dracunculus, Artemisia santonicum, and Artemisia spicigera Essential Oils. Journal of Agricultural and Food Chemistry, 53(24), 9452–9458. [Link]

-

Qader, K. O., et al. (2017). GC- MS Analysis of Essential Oil Extract from Leaves and Stems of Tarragon (Artemisia dracunculus L.). CORE. [Link]

-

Al-Bayati, F. A. (2008). Pimpinella anisum L. Essential Oil a Valuable Antibacterial and Antifungal Alternative. PMC. [Link]

-

Jabrane, A., et al. (2018). Study of Physicochemical Properties, Antibacterial and GC-MS Analysis of Essential Oil of the Aniseed (Pimpinella anisum Linn.) in Oman. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1-8. [Link]

-

ResearchGate. (n.d.). GC-MS of Pimpinella anisum (anise). [Link]

-

Afifi, S. M., et al. (2022). Gas Chromatography–Mass Spectrometry-Based Classification of 12 Fennel (Foeniculum vulgare Miller) Varieties Based on Their Aroma Profiles and Estragole Levels as Analyzed Using Chemometric Tools. PMC. [Link]

-

Qader, K. O., et al. (2017). GC- MS Analysis of Essential Oil Extract from Leaves and Stems of Tarragon (Artemisia dracunculus L.). Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Chemical constituents of the F. vulgare essential oil analysed by GC/MS. [Link]

-

Mohammed, M. J., & Ebraheem, H. A. (2020). Gas Chromatography-Mass Spectrometry Profiling of Pimpinella anisum Oils and its Antimicrobial and Antioxidant Activities. Impactfactor. [Link]

-

Sönmez, Ç., et al. (2018). Chemical composition and biological activities of essential oils of Foeniculum vulgare Mill. and Daucus carota L. growing wild i. Journal of Food Science and Technology, 55(11), 4534–4542. [Link]

-

Velasco-Bucheli, R., et al. (2015). Transformation of trans-Anethole using the plant pathogenic fungus Colletotrichum acutatum as biocatalyst. ResearchGate. [Link]

-

Qader, K. O., et al. (2017). GC- MS Analysis of Essential Oil Extract from Leaves and Stems of Tarragon (Artemisia dracunculus L.). ResearchGate. [Link]

-

Ben-Ayed, W., et al. (2021). Chemical Analysis, Antioxidant and Antibacterial Activities of Aniseeds Essential Oil. Agriculturae Conspectus Scientificus, 86(4), 337-343. [Link]

-

ResearchGate. (n.d.). Chromatogram GC-MS of seeds essential oil of cultivated fennel. [Link]

-

Rather, M. A., et al. (2012). Comparative GC-FID and GC-MS analysis of the chemical profile of the leaf, stem and root essential oils of Artemisia dracunculus. L growing in Kashmir (India). ResearchGate. [Link]

-

Cosge, B., et al. (2009). Gas chromatography/mass spectrometry analysis of essential oil from different vegetative organs and fruits of foeniculum vulgare mill. var. vulgare growing in Turkey. ResearchGate. [Link]

-

Zhang, C., et al. (2023). Demonstrating and engineering the de novo synthesis of two aromatic chemicals estragole and anethole in Escherichia coli. bioRxiv. [Link]

-

ResearchGate. (n.d.). Production of p-anisaldehyde via whole-cell transformation using recombinant E. coli expressing trans-anethole oxygenase. [Link]

-

Wang, J., et al. (2016). Markedly improving asymmetric oxidation of 1-(4-methoxyphenyl) ethanol with Acetobacter sp. CCTCC M209061 cells by adding deep eutectic solvent in a two-phase system. Biotechnology for Biofuels, 9, 13. [Link]

-

Wikipedia. (n.d.). Phenylpropanoid. [Link]

-

Aloo, B. N., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. PMC. [Link]

-

Louie, G. V., & Bowman, M. E. (2006). Structure–function relationships in plant phenylpropanoid biosynthesis. PMC. [Link]

-

Wikipedia. (n.d.). Phenylpropanoids metabolism. [Link]

-

Wikipedia. (n.d.). Anethole. [Link]

-

Ideal Publication. (n.d.). ANETHOLE: A CHEMICAL REVIEW. [Link]

-

Widlanska, D., et al. (2018). The Phenylpropanoid Case – It Is Transport That Matters. Frontiers in Plant Science, 9, 1613. [Link]

-

UQ eSpace. (n.d.). Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para‐Substituted Benzene Deri. [Link]

-

Neilson, A. H., et al. (1988). Transformations of halogenated aromatic aldehydes by metabolically stable anaerobic enrichment cultures. Applied and Environmental Microbiology, 54(9), 2226–2236. [Link]

-

Kunjapur, A. M., & Prather, K. L. J. (2022). Advances in engineering microbial biosynthesis of aromatic compounds and related compounds. PMC. [Link]

-

Velasco-Bucheli, R., et al. (2015). TRANSFORMATION OF trans- ANETHOLE USING THE PLANT PATHOGENIC FUNGUS Colletotrichum acutatum AS BIOCATALYST. Redalyc. [Link]

-

ChemRxiv. (n.d.). An In Vivo Biocatalytic Cascade Featuring an Artificial Enzyme Catalyzed New-to-Nature Reaction. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. [Link]

-

NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl)-. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. [Link]

-

International Journal of Scientific Development and Research. (n.d.). Various Therapeutic Activities and Drug Delivery Strategies of Anethole: An Overview. [Link]

-

Park, H. D., et al. (2020). The Biocatalytic Production of 3-Hydroxypropionaldehyde and Evaluation of Its Stability. Metabolites, 10(7), 288. [Link]

-

PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. [Link]

Sources

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 5. Pimpinella anisum L. Essential Oil a Valuable Antibacterial and Antifungal Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Gas Chromatography–Mass Spectrometry-Based Classification of 12 Fennel (Foeniculum vulgare Miller) Varieties Based on Their Aroma Profiles and Estragole Levels as Analyzed Using Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. core.ac.uk [core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. redalyc.org [redalyc.org]

Safety and handling of 3-(4-Methoxyphenyl)propanal

An In-Depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)propanal

Introduction

This compound, also known by synonyms such as Anisyl Propanal and 4-Methoxybenzenepropanal, is an aldehyde compound utilized in various applications, including organic synthesis and as a component in the fragrance industry.[1][2] Its molecular structure, featuring an aldehyde functional group and a methoxy-substituted benzene ring, dictates its reactivity and informs the necessary safety protocols for its handling.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded framework for risk assessment and management. As a Senior Application Scientist, the objective is not merely to list procedures, but to explain the causality behind them, enabling laboratory personnel to build self-validating and inherently safe workflows when working with this compound.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters directly influence storage conditions, potential hazards such as flammability, and the selection of appropriate engineering controls.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 20401-88-1 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.037 g/mL at 25 °C | |

| Boiling Point | 149-150 °C at 9 Torr | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Soluble in alcohol. | [1] |

Section 2: Hazard Analysis and Risk Assessment

The primary documented hazard associated with this compound is its potential as a skin sensitizer.[3] A comprehensive risk assessment, however, must also account for the significant gaps in its toxicological data.

Globally Harmonized System (GHS) Classification

-

Hazard Class: Skin Sensitization, Category 1[3]

-

Hazard Statement: H317 - May cause an allergic skin reaction.[3][4]

Expert Insight: Skin sensitization is an immunological response, not a simple irritation. Initial exposure may cause no reaction, but it can prime the immune system. Subsequent, even minimal, exposure can then trigger a significant allergic reaction (contact dermatitis). This delayed and dose-independent response is why preventing all skin contact is paramount.

Primary Exposure Routes

-

Dermal Contact: The most significant and documented risk. Absorption through the skin can lead to sensitization.

-

Inhalation: As a liquid with a relatively high boiling point, inhalation risk at ambient temperature is moderate but increases if the substance is heated, aerosolized, or handled in a poorly ventilated area.

-

Ingestion: Accidental ingestion is a risk through poor laboratory hygiene (e.g., contaminated hands).

-

Eye Contact: Direct contact with the liquid can cause irritation.

Data Gap Analysis

A critical aspect of trustworthiness in safety science is acknowledging what is not known. For this compound, there is a notable lack of comprehensive published data regarding acute oral and inhalation toxicity, carcinogenicity, mutagenicity, and environmental fate (persistence, bioaccumulation).[5][6] This absence of data necessitates a conservative approach, assuming higher toxicity until proven otherwise and implementing controls to minimize all potential routes of exposure.

Risk Assessment Workflow

A dynamic risk assessment should precede any experiment. The following workflow provides a self-validating system for protocol development.

Caption: A systematic workflow for assessing and mitigating risks.

Section 3: Engineering and Administrative Controls

The foundation of chemical safety lies in robust engineering and administrative controls, which are designed to minimize hazards at the source, long before relying on personal protective equipment.

-

Principle of ALARA (As Low As Reasonably Achievable): This must be the guiding principle for all work with this chemical. The goal is to minimize exposure through all routes to the lowest possible level.

-

Ventilation: All handling of this compound that involves open containers must be performed inside a certified chemical fume hood.[5] This is a non-negotiable control to prevent the accumulation of vapors in the breathing zone of laboratory personnel.

-

Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of this compound to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): Develop detailed, experiment-specific SOPs that incorporate the safety measures outlined in this guide. SOPs should cover every step from material retrieval to waste disposal.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. Its selection must be deliberate and based on the specific tasks being performed.

-

Hand Protection:

-

Gloves: Nitrile gloves are required. Given the sensitization risk, double-gloving is strongly recommended to provide an additional barrier and a clear indication of a breach in the outer glove.[4][7]

-

Technique: Gloves must be inspected for defects before use. Use proper glove removal techniques (without touching the outer surface with bare skin) to avoid contamination. Contaminated gloves must be changed immediately and disposed of as hazardous waste.[4]

-

-

Eye and Face Protection:

-

Goggles: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[5]

-

Face Shield: A face shield, worn in addition to goggles, is required when there is a significant risk of splashing, such as during large-volume transfers or when adding the chemical to a reacting mixture.[7]

-

-

Body Protection:

PPE Selection Logic Diagram

The level of PPE should be escalated based on the procedural risk.

Caption: Logic for selecting appropriate PPE based on task.

Section 5: Safe Handling and Storage Procedures

Meticulous technique during handling and storage is critical to prevent exposure and maintain chemical integrity.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear, and all required PPE is donned correctly.

-

Aliquotting: When transferring or weighing the liquid, do so in the fume hood. Use disposable pipettes or dedicated glassware.

-

Additions to Reactions: Add the chemical to reaction vessels slowly and carefully to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place.

-

Post-Handling: After use, tightly seal the container. Decontaminate any reusable equipment. Wipe down the work surface in the fume hood. Remove PPE in the correct order, avoiding self-contamination.

-

Hygiene: Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.[4]

Storage Conditions

-

General: Store in a cool, dry, and well-ventilated place away from direct sunlight.[4][5]

-

Container: Keep the container tightly closed to prevent leakage and contamination.[4] Containers that have been opened must be carefully resealed and kept upright.[4]

-

Long-Term Storage: For preserving high purity over extended periods, storage in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as aldehydes can be reactive.

Section 6: Emergency Response and Decontamination

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Spill Management Protocol (Small Scale, <100 mL)

-

Evacuate: Alert personnel in the immediate area and ensure the area is well-ventilated (fume hood).

-

Control: Remove all sources of ignition.[5]

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Collect: Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.

Section 7: Waste Disposal

Chemical waste must be managed responsibly to ensure personnel and environmental safety.

-

Regulatory Compliance: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Do not discharge to sewer systems or contaminate waterways.[5]

-

Waste Streams: Dispose of the chemical in a designated, non-halogenated organic waste container.

-

Containerization: Use a chemically resistant, sealable container that is clearly labeled with the full chemical name and associated hazards.

Conclusion

While this compound has a specific and relatively limited primary hazard classification as a skin sensitizer, the significant gaps in its toxicological profile demand a conservative and rigorous approach to its handling. The core principles of this guide—emphasizing engineering controls, procedural diligence, and the correct use of PPE—are designed to create a multi-layered safety system. By understanding the rationale behind these protocols, researchers can not only protect themselves but also foster a culture of safety and scientific integrity within the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-anisyl propanal canthoxal (IFF). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). NIST Chemistry WebBook. Retrieved from [Link]

-

BASF. (2024). Safety data sheet - PROPIONALDEHYDE. Retrieved from [Link]

-

Chemdad. (n.d.). 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(4-hydroxy-3-methoxyphenyl) propionaldehyde. Retrieved from [Link]

Sources

- 1. para-anisyl propanal, 5462-06-6 [thegoodscentscompany.com]

- 2. 3-(4-METHOXY-PHENYL)-PROPIONALDEHYDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Unveiling the Enigmatic Bioactivity of 3-(4-Methoxyphenyl)propanal: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Known and the Unknown

To our fellow researchers and drug development professionals, this technical guide addresses the current understanding of 3-(4-methoxyphenyl)propanal. It is imperative to state at the outset that, despite its well-defined chemical structure and presence in various commercial applications, its specific mechanism of action in a biological or pharmacological context remains largely unelucidated in peer-reviewed scientific literature. This document, therefore, serves a dual purpose: to consolidate the established chemical knowledge of this compound and to explore potential avenues for future research by examining the bioactivities of structurally analogous compounds. Our objective is to provide a foundational resource that is both scientifically rigorous and pragmatically insightful for investigators seeking to explore the potential of this molecule.

Chemical Identity and Properties of this compound

This compound, also known as 4-methoxyhydrocinnamaldehyde, is an aromatic aldehyde with a distinct chemical profile.[1] Its primary application to date has been in the fragrance and flavor industry.[2][3] A comprehensive summary of its chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C10H12O2 | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 20401-88-1 | ChemSynthesis[4] |

| Appearance | Colorless Liquid | Chemdad[5] |

| Boiling Point | 149-150 °C at 9 Torr | Chemdad[5] |

| Density | 1.037 g/mL at 25 °C | Chemdad[5] |

| Refractive Index | n20/D 1.529 | Chemdad[5] |

| Solubility | Soluble in organic solvents, insoluble in water. | Google Patents[2] |

Exploring Biological Activities of Structurally Related Compounds: A Window into Potential Mechanisms

While direct evidence for the bioactivity of this compound is scarce, the documented effects of structurally similar molecules can provide valuable hypotheses for its potential mechanism of action. The presence of the methoxyphenyl group is a common feature in a variety of bioactive compounds.

Anti-inflammatory and Anti-arthritic Potential

A compelling study on a synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated potent anti-inflammatory and anti-arthritic properties.[6] This compound was shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and its downstream signaling pathways in both murine macrophages and human synoviocytes from rheumatoid arthritis patients.[6]

Furthermore, the anti-inflammatory effects of other methoxyphenyl-containing compounds, such as the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, have been attributed to the induction of heme oxygenase-1 (HO-1), a key enzyme in the cellular stress response.[7]

Antioxidant and Anticancer Activities of Derivatives

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has revealed significant antioxidant and anticancer activities.[8] Several of these synthesized compounds exhibited potent radical scavenging activity, in some cases surpassing that of the well-known antioxidant, ascorbic acid.[8] In terms of anticancer potential, these derivatives were found to be cytotoxic against human glioblastoma and triple-negative breast cancer cell lines.[8]

Another related compound, 3-(4-methoxyphenyl)acrylic acid, has been shown to mitigate iron-induced testicular injury by reducing oxidative stress and modulating purinergic enzyme activity.[9]

Postulated Mechanisms and Future Research Directions

Based on the activities of these related compounds, we can postulate several potential, yet unproven, mechanisms of action for this compound that warrant experimental investigation.

-

Modulation of Inflammatory Pathways: The structural similarity to the STAT3 inhibitor MMPP suggests that this compound could potentially interfere with key inflammatory signaling cascades. Future studies should investigate its effects on the phosphorylation and activation of STAT3, as well as other inflammatory mediators like NF-κB.

-

Induction of Cytoprotective Enzymes: The anti-inflammatory effects of a related chalcone via HO-1 induction suggest that this compound might also act as an electrophilic inducer of the Nrf2/HO-1 pathway.

-

Antioxidant and Radical Scavenging Activity: The presence of the methoxyphenyl moiety, a known contributor to antioxidant effects in other molecules, suggests that this compound may possess direct radical scavenging properties or the ability to modulate cellular redox balance.

The following diagram illustrates a hypothetical signaling pathway that could be a starting point for investigating the anti-inflammatory potential of this compound.

Caption: Postulated anti-inflammatory mechanism for this compound.

Experimental Protocols for Preliminary Bioactivity Screening

To facilitate the investigation of this compound's potential bioactivities, we provide the following generalized protocols for assessing its anti-inflammatory and antioxidant properties.

In Vitro Anti-inflammatory Activity Assay